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molecular formula C10H8FNO B1245202 3-Fluoro-6-methoxyquinoline CAS No. 426842-85-5

3-Fluoro-6-methoxyquinoline

Cat. No. B1245202
M. Wt: 177.17 g/mol
InChI Key: LEJRFUDTXRWNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07396934B2

Procedure details

A suspension of 1007 g of 6-methoxy-3-quinolinediazonium fluoroborate taken in 9 l of toluene is heated to 60° C. in 85 minutes. A release of gas is observed at 60° C. The reaction medium is then gradually heated further for 90 minutes to 70-72° C. After having been kept at 72° C. for 90 minutes, the medium is then gradually heated again to 85° C. After cooling and stirring overnight, 4 l of ice-cold water are added to the suspension. After having stirred for 15 minutes, 2.5 l of ethyl acetate are added. After having stirred for 45 minutes, the pH is adjusted to pH=7-7.5 by adding 47% sodium hydroxide (250 ml). The medium is stirred for 30 minutes and then separated by settling out for 1 hour. The lower aqueous phase is re-extracted with ethyl acetate. The organic phases are combined together and washed with water. The solution is filtered and then concentrated under reduced pressure so as to give 655 g of crude 3-fluoro-6-methoxyquinoline. The crude product is distilled under reduced pressure. The distillation fractions (bp 103-110° C. under 1 mbar) containing the expected product are combined together. 498.9 g of 3-fluoro-6-methoxyquinoline (76%) are thus obtained in the form of a white solid which melts at 51-53° C.
Name
6-methoxy-3-quinolinediazonium fluoroborate
Quantity
1007 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
4 L
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
9 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][B-](F)(F)F.[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[N:14]=[CH:13][C:12]([N+]#N)=[CH:11]2.C(OCC)(=O)C.[OH-].[Na+]>C1(C)C=CC=CC=1>[F:1][C:12]1[CH:13]=[N:14][C:15]2[C:10]([CH:11]=1)=[CH:9][C:8]([O:7][CH3:6])=[CH:17][CH:16]=2 |f:0.1,3.4|

Inputs

Step One
Name
6-methoxy-3-quinolinediazonium fluoroborate
Quantity
1007 g
Type
reactant
Smiles
F[B-](F)(F)F.COC=1C=C2C=C(C=NC2=CC1)[N+]#N
Step Two
Name
ice
Quantity
4 L
Type
reactant
Smiles
Step Three
Name
Quantity
2.5 L
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
9 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is observed at 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is then gradually heated further for 90 minutes to 70-72° C
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
the medium is then gradually heated again to 85° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
After having stirred for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
After having stirred for 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
The medium is stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
separated
WAIT
Type
WAIT
Details
by settling out for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The lower aqueous phase is re-extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
FILTRATION
Type
FILTRATION
Details
The solution is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure so as

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
FC=1C=NC2=CC=C(C=C2C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 655 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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